molecular formula C11H23N B2763273 (2S)-4-Cyclohexyl-2-methylbutan-1-amine CAS No. 2248183-53-9

(2S)-4-Cyclohexyl-2-methylbutan-1-amine

Cat. No.: B2763273
CAS No.: 2248183-53-9
M. Wt: 169.312
InChI Key: AKZDTWAOCHVCSM-JTQLQIEISA-N
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Description

(2S)-4-Cyclohexyl-2-methylbutan-1-amine is a chiral aliphatic amine characterized by a cyclohexyl group substituted at the fourth carbon of a butanamine chain and a methyl branch at the second carbon in the (S)-configuration. The stereochemistry (2S configuration) may influence receptor binding and metabolic stability compared to non-chiral analogs .

Properties

IUPAC Name

(2S)-4-cyclohexyl-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h10-11H,2-9,12H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZDTWAOCHVCSM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1CCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Cyclohexyl-2-methylbutan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexyl derivatives and appropriate butan-1-amine precursors.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Cyclohexyl-2-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-4-Cyclohexyl-2-methylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-Cyclohexyl-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2S)-4-Cyclohexyl-2-methylbutan-1-amine with key analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features CAS Number
This compound C₁₁H₂₃N 169.31 g/mol Chiral (S)-methyl branch, cyclohexyl group Not Provided
4-Cyclohexylbutan-1-amine C₁₀H₂₁N 155.28 g/mol Linear chain, no branching 4441-59-2
4-(2-Methylbutan-2-yl)cyclohexan-1-amine C₁₁H₂₃N 169.31 g/mol Methyl branch on cyclohexyl substituent 208941-83-7
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea C₉H₁₅ClN₃O₂ 244.69 g/mol Nitrosourea core, chloroethyl group Not Provided

Key Observations :

  • Branching Effects : The (2S)-methyl branch in the target compound may reduce conformational flexibility compared to linear analogs like 4-Cyclohexylbutan-1-amine, influencing receptor interactions .
  • Functional Groups: Nitrosoureas (e.g., ) exhibit higher reactivity due to nitroso and chloroethyl groups, leading to alkylating activity and cytotoxicity, unlike the non-alkylating amine analogs .
Anticancer Nitrosoureas
  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea : Rapidly degrades in plasma (half-life ~5 min) and penetrates cerebrospinal fluid effectively. Metabolites like cyclohexylamine are inactive against leukemia L1210, highlighting the necessity of the intact nitroso group for activity .
  • BCNU (1,3-Bis(2-chloroethyl)-1-nitrosourea) : Shows delayed hematopoietic toxicity in humans but potent antitumor activity, underscoring the trade-off between efficacy and toxicity in nitrosoureas .
Cyclohexylamine Derivatives
  • Target Compound : The (2S)-configuration may reduce metabolic degradation compared to racemic mixtures, though direct toxicity data are lacking.

Metabolic and Pharmacokinetic Profiles

  • Nitrosoureas : Extensive biotransformation via hydroxydiazoalkane and isocyanate intermediates, with renal excretion dominating .
  • Cyclohexylamines : Expected to undergo hepatic oxidation (via cytochrome P450) and renal excretion. Branched analogs like the target compound may exhibit slower metabolism due to steric hindrance .

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